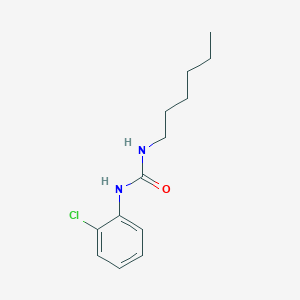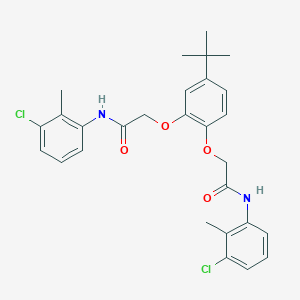![molecular formula C22H21NO2 B11944541 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE is an organic compound with the molecular formula C21H19NO It is a derivative of benzylideneaniline and is known for its unique chemical structure, which includes a benzyloxy group attached to a benzylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE typically involves the condensation reaction between 4-benzyloxybenzaldehyde and p-phenetidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream signaling pathways. The benzyloxy group may play a crucial role in binding to the active site of the target enzyme, thereby modulating its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-BENZYLOXYBENZYLIDENE)-P-TOLUIDINE
- N-(4-(BENZYLOXY)BENZYLIDENE)-4-FLUOROANILINE
- N-(4-BENZYLOXYBENZYLIDENE)-3,4-XYLIDINE
Uniqueness
N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE is unique due to its specific substitution pattern and the presence of the benzyloxy group This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C22H21NO2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H21NO2/c1-2-24-21-14-10-20(11-15-21)23-16-18-8-12-22(13-9-18)25-17-19-6-4-3-5-7-19/h3-16H,2,17H2,1H3 |
Clé InChI |
BZVSGGRODDZHDY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)
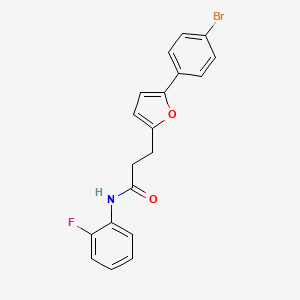



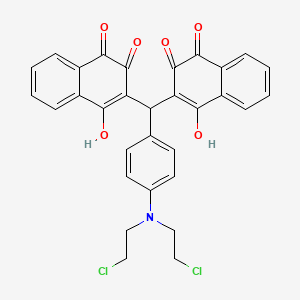
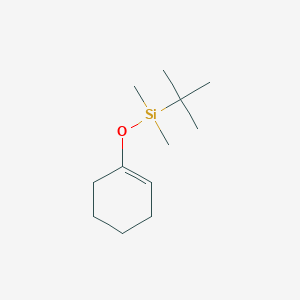



![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)

